molecular formula C16H21N5O3 B2932847 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 2034577-34-7

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2932847
CAS RN: 2034577-34-7
M. Wt: 331.376
InChI Key: APEZTOVOTMYECC-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a methoxy group, a methyl group, a pyrazol ring, a piperidin ring, and a methanone group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The compound’s molecular structure includes a pyrazol ring and a piperidin ring, which are common structures in many biologically active compounds. The presence of these rings could potentially influence the compound’s biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a methoxy group could potentially increase the compound’s solubility in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Without more information, it’s difficult to speculate on the potential mechanism of action .

Future Directions

Future research could focus on elucidating the compound’s biological activity, mechanism of action, and potential therapeutic applications. Additionally, studies could explore the compound’s physical and chemical properties, and how these properties influence its reactivity and stability .

properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-11-6-7-14(18-17-11)24-12-5-4-8-21(9-12)16(22)13-10-20(2)19-15(13)23-3/h6-7,10,12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEZTOVOTMYECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

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